![molecular formula C15H22BNO4 B1403130 Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1314397-95-9](/img/structure/B1403130.png)
Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Overview
Description
The compound “(E)-ethyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate” is structurally similar to the compound you mentioned . It has a molecular formula of C11H19BO4 and a molecular weight of 226.07716 .
Synthesis Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative that can be used in various chemical reactions . It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Chemical Reactions Analysis
As mentioned earlier, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can participate in various chemical reactions, including borylation and hydroboration . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Physical And Chemical Properties Analysis
The compound “(E)-ethyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate” has a predicted boiling point of 236.8±42.0 °C and a predicted density of 1.01±0.1 g/cm3 .
Scientific Research Applications
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the preparation of boronic esters . Boronic esters are crucial intermediates in Suzuki-Miyaura cross-coupling reactions , which are widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Medicinal Chemistry
In medicinal chemistry, it serves as a building block for the synthesis of various biologically active molecules . Its ability to introduce a phenylboronate group into molecules is essential for creating new drugs with potential therapeutic applications .
Material Science
The compound’s boronate functionality is useful in material science for the development of organic light-emitting diodes (OLEDs) and other electronic materials. It can be used to modify organic compounds that emit light, improving their stability and performance .
Catalysis
It can act as a ligand or catalyst in various chemical reactions. The boronate group can coordinate with metals to form complexes that catalyze important transformations, including hydrogenation and carbon-hydrogen (C-H) activation processes .
Polymer Chemistry
This compound is utilized in polymer chemistry to create boron-containing polymers . These polymers have unique properties, such as flame retardancy and the ability to form strong, lightweight materials, which are valuable in various industrial applications .
Agricultural Chemistry
In the field of agricultural chemistry, it can be used to synthesize pesticides and herbicides . The phenylboronate moiety is a key functional group in many agrochemicals that target specific biological pathways in pests and weeds .
Analytical Chemistry
It finds use in analytical chemistry as a chelating agent for the detection and quantification of diols, sugars, and other compounds that can form complexes with boronates. This is particularly useful in chromatography and spectroscopy techniques .
Environmental Science
Lastly, in environmental science, it can be applied in the removal of pollutants . The boronate groups can interact with various contaminants, aiding in their extraction and degradation from environmental samples .
properties
IUPAC Name |
ethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-6-19-13(18)17-12-9-7-8-11(10-12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLWVQMLYWKGEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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